molecular formula C16H15IO2 B1359031 3,5-Dimethyl-3'-iodo-4-methoxybenzophenone CAS No. 951884-47-2

3,5-Dimethyl-3'-iodo-4-methoxybenzophenone

Cat. No.: B1359031
CAS No.: 951884-47-2
M. Wt: 366.19 g/mol
InChI Key: OAJMNOHUHFRTNR-UHFFFAOYSA-N
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Description

3,5-Dimethyl-3’-iodo-4-methoxybenzophenone is an organic compound with the molecular formula C16H15IO2 It is a benzophenone derivative characterized by the presence of iodine, methoxy, and dimethyl groups on its aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-3’-iodo-4-methoxybenzophenone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,5-dimethylphenol and 3-iodobenzoyl chloride.

    Friedel-Crafts Acylation: The key step in the synthesis is the Friedel-Crafts acylation reaction, where 3,5-dimethylphenol reacts with 3-iodobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). This reaction forms the benzophenone core structure.

    Methoxylation: The final step involves the introduction of the methoxy group at the para position of the benzophenone ring. This can be achieved through a nucleophilic substitution reaction using methanol and a suitable base, such as sodium methoxide (NaOCH3).

Industrial Production Methods

Industrial production of 3,5-Dimethyl-3’-iodo-4-methoxybenzophenone follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Key considerations include the choice of solvents, reaction temperature, and purification methods.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-3’-iodo-4-methoxybenzophenone undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The carbonyl group in the benzophenone core can be reduced to form alcohols or other reduced products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used in the presence of a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used in organic solvents like ethanol or tetrahydrofuran (THF).

Major Products Formed

    Substitution: Products include azides, thiocyanates, and other substituted derivatives.

    Oxidation: Products include quinones and other oxidized compounds.

    Reduction: Products include alcohols and other reduced derivatives.

Scientific Research Applications

3,5-Dimethyl-3’-iodo-4-methoxybenzophenone has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-3’-iodo-4-methoxybenzophenone depends on its specific application and the target molecule

    Electrophilic Substitution: The iodine atom can act as an electrophile, facilitating substitution reactions with nucleophiles.

    Hydrogen Bonding: The carbonyl and methoxy groups can form hydrogen bonds with other molecules, influencing their reactivity and interactions.

    Aromatic Interactions: The aromatic rings can participate in π-π stacking interactions, affecting the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-4-methoxybenzophenone: Lacks the iodine atom, resulting in different reactivity and applications.

    3-Iodo-4-methoxybenzophenone:

    4-Methoxybenzophenone: Lacks both the iodine and dimethyl groups, making it less reactive in certain substitution reactions.

Uniqueness

3,5-Dimethyl-3’-iodo-4-methoxybenzophenone is unique due to the combination of its functional groups, which confer distinct reactivity and versatility in synthetic applications. The presence of the iodine atom allows for specific substitution reactions, while the methoxy and dimethyl groups influence the compound’s electronic properties and stability.

Properties

IUPAC Name

(3-iodophenyl)-(4-methoxy-3,5-dimethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15IO2/c1-10-7-13(8-11(2)16(10)19-3)15(18)12-5-4-6-14(17)9-12/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAJMNOHUHFRTNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)C(=O)C2=CC(=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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